Cas no 2229601-68-5 (2-(azetidin-3-yloxy)-6-ethoxyphenol)
2-(azetidin-3-yloxy)-6-ethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(azetidin-3-yloxy)-6-ethoxyphenol
- EN300-1821889
- 2229601-68-5
-
- Inchi: 1S/C11H15NO3/c1-2-14-9-4-3-5-10(11(9)13)15-8-6-12-7-8/h3-5,8,12-13H,2,6-7H2,1H3
- InChI Key: DCBNINLPEDNMIG-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1O)OCC)C1CNC1
Computed Properties
- Exact Mass: 209.10519334g/mol
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 50.7Ų
2-(azetidin-3-yloxy)-6-ethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1821889-0.05g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1821889-0.1g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1821889-0.25g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1821889-0.5g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1821889-1.0g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1821889-2.5g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1821889-5.0g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1821889-10.0g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1821889-1g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1821889-5g |
2-(azetidin-3-yloxy)-6-ethoxyphenol |
2229601-68-5 | 5g |
$3065.0 | 2023-09-19 |
2-(azetidin-3-yloxy)-6-ethoxyphenol Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on 2-(azetidin-3-yloxy)-6-ethoxyphenol
Introduction to 2-(azetidin-3-yloxy)-6-ethoxyphenol (CAS No: 2229601-68-5)
2-(azetidin-3-yloxy)-6-ethoxyphenol, identified by the Chemical Abstracts Service Number (CAS No) 2229601-68-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, combining an azetidine ring with an ethoxyphenolic moiety. Such structural motifs are often explored for their potential biological activities, particularly in the context of drug discovery and development.
The molecular structure of 2-(azetidin-3-yloxy)-6-ethoxyphenol consists of a benzene ring substituted with an ethoxy group at the 6-position and an azetidine ring linked via an oxygen atom at the 3-position of the azetidine. This configuration introduces a rigid cyclic structure that can interact favorably with biological targets, such as enzymes or receptors, thereby modulating cellular processes. The presence of both aromatic and heterocyclic components in its molecular architecture suggests that this compound may exhibit diverse pharmacological properties, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from structurally complex organic compounds. The azetidin-3-yloxy moiety, in particular, has been studied for its potential role in inhibiting various enzymatic pathways associated with inflammation, cancer, and infectious diseases. For instance, derivatives of azetidine have shown promise in preclinical studies as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and remodeling. The ethoxyphenol component further enhances the compound's pharmacological profile by contributing to its solubility and bioavailability, which are critical factors in drug design.
Current research in medicinal chemistry increasingly emphasizes the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. The synthesis of 2-(azetidin-3-yloxy)-6-ethoxyphenol represents an example of such an approach, where the combination of known pharmacophores is optimized to achieve desired biological effects. Advances in synthetic methodologies have enabled chemists to access increasingly complex molecular architectures with high precision, facilitating the discovery of novel bioactive compounds.
The biological activity of 2-(azetidin-3-yloxy)-6-ethoxyphenol has been explored in several contexts. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in immune responses. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential efficacy against certain types of cancer. These early findings underscore the importance of 2229601-68-5 as a lead compound for further pharmacological exploration.
In the realm of drug development, computational tools such as molecular docking and virtual screening have become indispensable for identifying promising candidates from large chemical libraries. The unique structural features of 2-(azetidin-3-yloxy)-6-ethoxyphenol make it an attractive candidate for these approaches, as its scaffold can be predicted to interact with specific biological targets with high affinity. Such computational studies not only accelerate the drug discovery process but also provide valuable insights into the mechanisms of action of novel compounds.
The synthetic pathways employed to produce 2229601-68-5 are another area of interest within the chemical community. Efficient synthetic routes are crucial for both academic research and industrial applications, as they determine the scalability and cost-effectiveness of producing a compound for further testing. Recent developments in catalytic methods and green chemistry principles have enabled more sustainable synthesis strategies, which align with broader efforts to minimize environmental impact in pharmaceutical manufacturing.
As research progresses, the therapeutic potential of 2-(azetidin-3-yloxy)-6-ethoxyphenol is likely to be further elucidated through comprehensive preclinical studies. These studies will assess its safety profile, pharmacokinetic properties, and interaction with biological targets in vitro and in vivo. Such data are essential for determining whether this compound progresses to clinical trials and ultimately becomes a viable therapeutic option for patients.
The integration of interdisciplinary approaches—combining expertise from organic chemistry, medicinal biology, pharmacology, and computational science—has been instrumental in advancing our understanding of compounds like 2229601-68-5. By leveraging cutting-edge technologies and collaborative research initiatives, scientists continue to uncover new possibilities for harnessing natural product-inspired structures in drug discovery.
In conclusion,2-(azetidin-3-yloxy)-6-ethoxyphenol (CAS No: 2229601-68-5) represents a fascinating example of how structural complexity can contribute to biological activity. Its unique molecular framework positions it as a valuable tool for exploring new therapeutic strategies across multiple disease areas. As research efforts continue to evolve,this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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